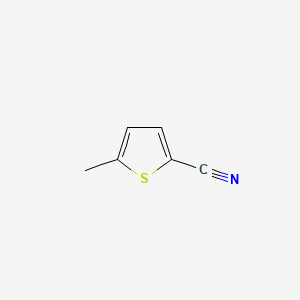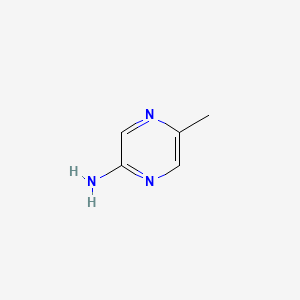
1H-菲并三酮
描述
1H-Phenalene-1,2,3-trione, also known as Phenalentrion, is a polycyclic aromatic hydrocarbon . Its molecular formula is C13H6O3, with an average mass of 210.185 Da and a monoisotopic mass of 210.031693 Da .
Synthesis Analysis
The synthesis of 1H-Phenalene-1,2,3-trione has been explored in several studies . For instance, one study demonstrated the synthesis of 1H-Phenalene-1,2,3-trione through a high-temperature chemical reactor via the reaction of the 1-naphthyl radical (C10H7•) with allene (H2CCCH2) and methylacetylene (CH3CCH) at 1350 K and 300 Torr .Molecular Structure Analysis
The molecular structure of 1H-Phenalene-1,2,3-trione is characterized by its InChI code: 1S/C13H6O3/c14-11-8-5-1-3-7-4-2-6-9 (10 (7)8)12 (15)13 (11)16/h1-6H . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Chemical Reactions Analysis
The chemical reactions involving 1H-Phenalene-1,2,3-trione have been studied . For example, the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism has been fundamental in aiding our understanding of the source of polycyclic aromatic hydrocarbons (PAHs) in combustion processes and in circumstellar envelopes of carbon-rich stars .Physical And Chemical Properties Analysis
1H-Phenalene-1,2,3-trione has a density of 1.5±0.1 g/cm3, a boiling point of 454.6±28.0 °C at 760 mmHg, and a flash point of 202.5±19.2 °C . It also has a polar surface area of 51 Å2 and a molar volume of 142.1±3.0 cm3 .科学研究应用
1. 化学反应和动力学
1H-菲并三酮及其衍生物在各种化学反应和动力学研究中发挥着重要作用。例如,已经分析了 α-氨基酸与菲并三酮水合物的反应速率,以了解 pH 值、温度和结构对反应速率的影响 (Awad 等,1976)。类似地,已经研究了相关三酮(如茚满-1,2,3-三酮和菲并-1,2,3-三酮)的水合作用,以阐明过渡态的结构和溶剂的动力学作用 (Bowden 和 Rumpal,1997)。
2. 合成和结构分析
该化合物已用于合成各种杂环结构。例如,1H-1,5,7-三氮杂菲并[c,d]菲已使用涉及酮-咪啶和酰化的反应序列从 1H-咪啶合成 (Aksenov 等,2010)。此外,菲并烯阴离子合成螺[环烷菲并烯]突出了多环芳烃及其衍生物合成的新方法 (Hempenius 等,2010)。
3. 分析化学和检测应用
基于 1H-菲并三酮的化合物已被开发用于选择性检测工业废水中的某些离子,证明了其在分析化学中的用途。例如,已经合成了一种基于菲并二腈的探针,用于选择性检测工业废水中的氰离子 (Mehta 等,2021)。
安全和危害
未来方向
The future directions of research on 1H-Phenalene-1,2,3-trione could involve exploring its potential applications in various fields. For instance, the formation of 1H-Phenalene-1,2,3-trione via ring-annulation through C3 molecular building blocks may ultimately lead to two-dimensional structures such as graphene nano flakes and, after condensation of multiple layers, to graphitized carbon . This could have significant implications for the development of new materials.
属性
IUPAC Name |
phenalene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6O3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNWSHCZKZTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311501 | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phenalene-1,2,3-trione | |
CAS RN |
5116-63-2 | |
| Record name | NSC243696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key reaction phenalene-1,2,3-trione undergoes with α-amino acids?
A: Phenalene-1,2,3-trione reacts with α-amino acids through a process known as Strecker degradation. [, ] This reaction involves the oxidative decarboxylation of the amino acid, ultimately leading to the formation of an aldehyde with one fewer carbon atom.
Q2: How does the pH of the reaction medium influence the rate of Strecker degradation with phenalene-1,2,3-trione?
A: The rate of Strecker degradation is pH-dependent. Studies indicate that the reaction proceeds fastest when the α-amino acid exists predominantly in its free base form. [, ] This suggests that the unprotonated amino group is crucial for the initial nucleophilic attack on the carbonyl group of phenalene-1,2,3-trione, which constitutes the rate-determining step.
Q3: Can we predict the rate of Strecker degradation with phenalene-1,2,3-trione for different α-amino acids?
A: Yes, to some extent. Researchers have successfully applied the Hammett-Taft relationship to quantitatively assess the impact of steric and electronic factors on the reaction rate. [, ] This analysis demonstrates that both the polar and steric properties of the α-amino acid substituents contribute to the overall reaction kinetics.
Q4: Does phenalene-1,2,3-trione undergo any other notable reactions?
A: Besides its reactivity with α-amino acids, phenalene-1,2,3-trione readily undergoes hydration in aqueous solutions. [] This reaction results in the formation of a 2,2-dihydroxy-1,3-dione hydrate. The kinetics of this hydration reaction have been investigated, revealing insights into the transition state structure and the influence of substituents on the reaction rate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















